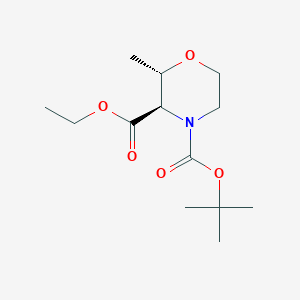
3-Amino-4-((1-cyclopropylpiperidin-4-YL)oxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-((1-cyclopropylpiperidin-4-YL)oxy)benzonitrile: is a chemical compound with the molecular formula C15H19N3O and a molecular weight of 257.33 g/mol . This compound is characterized by the presence of an amino group, a benzonitrile moiety, and a cyclopropylpiperidine group connected through an ether linkage. It is used in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-((1-cyclopropylpiperidin-4-YL)oxy)benzonitrile typically involves the following steps:
Formation of the Piperidine Derivative: The cyclopropylpiperidine derivative is synthesized through a series of reactions starting from cyclopropylamine and piperidine.
Ether Formation: The piperidine derivative is then reacted with 4-hydroxybenzonitrile under basic conditions to form the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino and ether linkages.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of biochemical assays.
Medicine:
- Explored for its potential therapeutic properties, including as a precursor for drug development.
- Studied for its interactions with biological targets such as enzymes and receptors.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings .
Mecanismo De Acción
The mechanism of action of 3-Amino-4-((1-cyclopropylpiperidin-4-YL)oxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-((1-Methylpiperidin-4-yl)oxy)aniline: Similar structure but with a methyl group instead of a cyclopropyl group.
4-((1-Cyclopropylpiperidin-4-yl)oxy)aniline: Similar structure but without the amino group at the 3-position.
3-Amino-4-((1-methylpiperidin-4-yl)oxy)benzonitrile: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness:
- The presence of the cyclopropyl group in 3-Amino-4-((1-cyclopropylpiperidin-4-YL)oxy)benzonitrile imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
- The combination of the amino group and the ether linkage provides versatility in chemical modifications and potential applications in various fields .
Propiedades
Fórmula molecular |
C15H19N3O |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
3-amino-4-(1-cyclopropylpiperidin-4-yl)oxybenzonitrile |
InChI |
InChI=1S/C15H19N3O/c16-10-11-1-4-15(14(17)9-11)19-13-5-7-18(8-6-13)12-2-3-12/h1,4,9,12-13H,2-3,5-8,17H2 |
Clave InChI |
RNLFQLJUGPURAG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CCC(CC2)OC3=C(C=C(C=C3)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13045682.png)









![(3R,4R,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-OL](/img/structure/B13045753.png)

![3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13045764.png)

